molecular formula C13H13NO3 B11802881 2-(2-Methoxyphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid CAS No. 1370419-16-1

2-(2-Methoxyphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B11802881
CAS No.: 1370419-16-1
M. Wt: 231.25 g/mol
InChI Key: CASNDOCBQDGEIC-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxybenzaldehyde with 4-methylpyrrole-3-carboxylic acid under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which is subsequently cyclized to form the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl3) are employed.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or other substituted phenyl derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetic acid: Similar in structure but lacks the pyrrole ring.

    2-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.

    8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Contains a quinoline moiety and exhibits different biological activities.

Uniqueness

2-(2-Methoxyphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the methoxyphenyl and pyrrole carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1370419-16-1

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-(2-methoxyphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-8-7-14-12(11(8)13(15)16)9-5-3-4-6-10(9)17-2/h3-7,14H,1-2H3,(H,15,16)

InChI Key

CASNDOCBQDGEIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1C(=O)O)C2=CC=CC=C2OC

Origin of Product

United States

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